![molecular formula C15H20FNO2S B12501488 Tert-butyl 3-[(4-fluorophenyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B12501488.png)
Tert-butyl 3-[(4-fluorophenyl)sulfanyl]pyrrolidine-1-carboxylate
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Overview
Description
®-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C15H20FNO2S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorophenylthio group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing precursors.
Introduction of the Fluorophenylthio Group: The fluorophenylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a fluorophenylthiol with a suitable leaving group on the pyrrolidine ring.
Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of ®-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The fluorophenylthio group can participate in substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenylthio group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-tert-Butyl 3-((4-chlorophenyl)thio)pyrrolidine-1-carboxylate
- ®-tert-Butyl 3-((4-bromophenyl)thio)pyrrolidine-1-carboxylate
- ®-tert-Butyl 3-((4-methylphenyl)thio)pyrrolidine-1-carboxylate
Uniqueness
®-tert-Butyl 3-((4-fluorophenyl)thio)pyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and can enhance the compound’s metabolic stability and binding affinity to biological targets. This makes it a valuable compound for drug development and other applications where specific interactions with biological molecules are desired.
Biological Activity
Tert-butyl 3-[(4-fluorophenyl)sulfanyl]pyrrolidine-1-carboxylate, also known by its IUPAC name (S)-tert-butyl 3-[(4-fluorophenyl)sulfonyl]pyrrolidine-1-carboxylate, is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article synthesizes findings from recent studies, detailing the compound's properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₂₀FNO₄S
- Molecular Weight : 329.39 g/mol
- CAS Number : 1289585-25-6
- Structural Characteristics : The compound features a pyrrolidine ring substituted with a tert-butyl group and a sulfonyl group attached to a fluorophenyl moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonyl moiety is known to interact with enzymes involved in metabolic pathways, potentially inhibiting their activity. This inhibition can lead to altered metabolic profiles in cells.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further development as an antibacterial agent.
Antimicrobial Studies
Recent research has indicated that this compound demonstrates significant antimicrobial activity. A study comparing various derivatives showed that compounds with similar structures had Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | TBD | Staphylococcus aureus |
Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
Control (Triclosan) | 10 | Escherichia coli |
Cytotoxicity Assays
In vitro cytotoxicity assays revealed that the compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for potential therapeutic applications.
Case Studies
- Case Study on Antibacterial Efficacy : A recent investigation into the antibacterial efficacy of this compound demonstrated that at concentrations above 50 µM, the compound significantly inhibited bacterial growth by approximately 50% .
- Case Study on Enzyme Interaction : Another study focused on the interaction of this compound with specific metabolic enzymes, revealing that it downregulates key enzymes involved in bacterial metabolism, which could explain its antimicrobial properties .
Properties
IUPAC Name |
tert-butyl 3-(4-fluorophenyl)sulfanylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2S/c1-15(2,3)19-14(18)17-9-8-13(10-17)20-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGONQZUUQXPDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.